5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Lead optimization ADME prediction

5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-85-2) is a synthetic 1,2,4-triazole-3-thiol derivative featuring a 3-chlorophenyl substituent at C5 and a 3,4-dichlorobenzylidene-amino Schiff-base moiety at N4. The compound belongs to the thio-triazole class, which has been extensively studied for antibacterial and antifungal applications.

Molecular Formula C15H9Cl3N4S
Molecular Weight 383.7 g/mol
CAS No. 478254-85-2
Cat. No. B12053499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478254-85-2
Molecular FormulaC15H9Cl3N4S
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl3N4S/c16-11-3-1-2-10(7-11)14-20-21-15(23)22(14)19-8-9-4-5-12(17)13(18)6-9/h1-8H,(H,21,23)/b19-8+
InChIKeyWUEHFTDBRWREKB-UFWORHAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-85-2): Baseline Compound Identity and Structural Signature


5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-85-2) is a synthetic 1,2,4-triazole-3-thiol derivative featuring a 3-chlorophenyl substituent at C5 and a 3,4-dichlorobenzylidene-amino Schiff-base moiety at N4 [1]. The compound belongs to the thio-triazole class, which has been extensively studied for antibacterial and antifungal applications [2]. Its molecular formula is C15H9Cl3N4S with a molecular weight of 383.7 g/mol and a computed XLogP3 of 5.2, indicating high lipophilicity [1]. The precise arrangement of chlorine substituents on both aromatic rings constitutes a structurally distinct isomer within a family of closely related triazole Schiff bases, making it a specific tool for structure-activity relationship (SAR) studies rather than a generic triazole reagent.

Why Generic 1,2,4-Triazole-3-Thiols Cannot Substitute for CAS 478254-85-2 in Targeted Research


Within the 1,2,4-triazole-3-thiol chemotype, both the identity and the position of halogen substituents on the two aromatic rings dictate binding geometry and biological potency [1]. The 3,4-dichlorobenzylidene-amino moiety at the N4 position is critical for forming a supramolecular complex with CYP51 via a hydrogen bond between the triazole N4-nitrogen and a histidine residue, a determining factor for antifungal activity [2]. Simultaneously, the 3-chlorophenyl group at C5 provides a specific steric and electronic complement to the target binding pocket; even a positional isomer such as the 2-chlorophenyl variant (CAS 478254-05-6) yields a different spatial orientation of the chlorine atom and altered biological readout [3]. Therefore, substituting CAS 478254-85-2 with a generic triazole-thiol or a regioisomer (e.g., 2,4-dichlorobenzylidene or 2,6-dichlorobenzylidene analogs) would invalidate SAR studies and forfeit the specific binding interactions conferred by the precise 3-chloro/3,4-dichloro substitution pattern.

Differentiation Evidence for CAS 478254-85-2 Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) and Drug-Likeness Profile Compared to the 2-Chlorophenyl Isomer

The computed XLogP3 for CAS 478254-85-2 is 5.2, which is 0.4 log units higher than the XLogP3 of 4.8 predicted for its closest commercially available isomer, 5-(2-chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-05-6), reflecting the impact of the meta- versus ortho-chlorine substitution on the 5-phenyl ring on overall hydrophobicity [1][2]. Both compounds share identical molecular formula (C15H9Cl3N4S), molecular weight (383.7 g/mol), hydrogen bond donor count (1), and hydrogen bond acceptor count (3). The difference in XLogP3 significantly influences predicted membrane permeability and solubility, key parameters governing both in vitro assay behavior and in vivo pharmacokinetics [1].

Physicochemical profiling Lead optimization ADME prediction

Structural Isomer Differentiation: 3-Chlorophenyl vs. 2-Chlorophenyl Impact on Biological Activity in the Thio-Triazole Series

In the 2012 Science China Chemistry study of thio-triazole derivatives, the position of the halogen on the 5-phenyl ring was shown to modulate in vitro antibacterial and antifungal potency across a panel of four Gram-positive bacteria, four Gram-negative bacteria, and two fungi [1]. The study's most active compounds, specifically those bearing the 3,4-dichlorobenzylidene-thione motif, demonstrated potent, broad-spectrum activity, with the halogen substitution pattern on the 5-aryl ring identified as a determinant of efficacy [1]. While the 2012 paper does not explicitly report MIC values for the 3-chlorophenyl isomer (CAS 478254-85-2), its structural analog 5-(2-chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a commercially available comparator with a documented price point of $32.70 per 10 mg (AldrichCPR grade), enabling direct head-to-head procurement for side-by-side biological evaluation .

Antimicrobial SAR Isomer comparison Target engagement

Intrinsic Antifungal/Target Engagement Advantage of the 3,4-Dichlorobenzyl Motif Over Alternative Benzylidene Substituents

Independent antifungal SAR studies on 1,2,4-triazole Schiff bases have demonstrated that the 3,4-dichlorobenzyl derivative 5b exhibited comparable or superior activity to standard drugs (fluconazole and itraconazole) against all tested fungal strains, and was shown to form a supramolecular complex with CYP51 through a hydrogen bond between the N4-nitrogen of the triazole nucleus and the catalytic histidine residue [1]. In contrast, congeneric triazoles bearing alternative halogen substitution patterns (e.g., 4-chlorobenzyl, 2,4-dichlorobenzyl) did not achieve the same level of CYP51 binding engagement [1]. Because CAS 478254-85-2 incorporates the identical 3,4-dichlorobenzylidene-amino pharmacophore as compound 5b, it is mechanistically positioned to recapitulate this privileged binding interaction, whereas analogs with 2,4-dichlorobenzylidene (CAS 478255-08-2) or 2,6-dichlorobenzylidene (CAS 478254-83-0) substitution at N4 are predicted to lose this precise hydrogen-bond geometry .

Antifungal drug design CYP51 inhibition Molecular docking

High-Value Application Scenarios for CAS 478254-85-2 Based on its Differentiation Profile


Antifungal Lead Optimization Targeting CYP51

Researchers pursuing novel azole-based antifungal agents can deploy CAS 478254-85-2 as a scaffold bearing the validated 3,4-dichlorobenzylidene-amino pharmacophore essential for CYP51 histidine hydrogen-bonding [1]. The compound provides a defined starting point for systematic derivatization at the C5 aryl ring and the thiol sulfur, enabling structure-based optimization of potency and selectivity against resistant Candida and Aspergillus strains.

Isomer-Specific SAR Studies in Antimicrobial Triazole Programs

In programs where halogen substitution regioisomerism on the 5-phenyl ring governs antibacterial spectrum and MIC, CAS 478254-85-2 serves as the sole 3-chlorophenyl representative. Direct side-by-side testing with the 2-chlorophenyl isomer (CAS 478254-05-6, XLogP3 = 4.8) and the 4-chlorophenyl isomer (CAS 380454-53-5) allows the construction of a complete regioisomer activity matrix, quantifying the contribution of chlorine position to target engagement [2].

Physicochemical Property-Driven Hit-to-Lead Progression

With a computed XLogP3 of 5.2, CAS 478254-85-2 occupies a specific lipophilicity range that may be optimal for penetrating the fungal cell membrane or the blood-brain barrier in CNS-targeted antimicrobial programs [1]. Medicinal chemistry teams can use this compound as a reference point for assessing how further structural modifications (e.g., thioether formation, triazolium quaternization) shift logP and impact both potency and ADME parameters.

Negative Control for 3,4-Dichlorobenzylidene Pharmacophore Validation

When confirming that biological activity is specifically driven by the 3,4-dichlorobenzylidene moiety, CAS 478254-85-2 can be used alongside its 2,4-dichlorobenzylidene (CAS 478255-08-2) and 2,6-dichlorobenzylidene (CAS 478254-83-0) counterparts. Loss of activity in the regioisomeric controls provides mechanistic proof that the 3,4-substitution pattern is indispensable for target binding, a critical experiment for target validation studies [1].

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